N-[6-(Aminomethyl)pyridin-2-YL]propanamide N-[6-(Aminomethyl)pyridin-2-YL]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647243
InChI: InChI=1S/C9H13N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3,(H,11,12,13)
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

N-[6-(Aminomethyl)pyridin-2-YL]propanamide

CAS No.:

Cat. No.: VC17647243

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

N-[6-(Aminomethyl)pyridin-2-YL]propanamide -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name N-[6-(aminomethyl)pyridin-2-yl]propanamide
Standard InChI InChI=1S/C9H13N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h3-5H,2,6,10H2,1H3,(H,11,12,13)
Standard InChI Key KQRRHDZPVWNYGZ-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1=CC=CC(=N1)CN

Introduction

Chemical Identity and Structural Features

N-[6-(Aminomethyl)pyridin-2-YL]propanamide (IUPAC name: N-[6-(aminomethyl)pyridin-2-yl]propanamide) is a mid-sized organic molecule with the molecular formula C₉H₁₃N₃O and a molecular weight of 179.22 g/mol. Its structure comprises a pyridine ring substituted at the 2-position with a propanamide group and at the 6-position with an aminomethyl moiety. Key identifiers include the InChIKey KQRRHDZPVWNYGZ-UHFFFAOYSA-N and the canonical SMILES CCC(=O)NC1=CC=CC(=N1)CN.

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
IUPAC NameN-[6-(aminomethyl)pyridin-2-yl]propanamide
SMILESCCC(=O)NC1=CC=CC(=N1)CN
InChIKeyKQRRHDZPVWNYGZ-UHFFFAOYSA-N

The pyridine ring contributes aromatic stability, while the aminomethyl and amide groups enable hydrogen bonding and participation in nucleophilic reactions. This combination of hydrophilicity (amide) and hydrophobicity (pyridine) makes the compound amenable to diverse chemical modifications .

Synthetic Methodologies

Metal-Free Synthesis via C–C Bond Cleavage

A prominent synthetic route involves the reaction of 2-aminopyridine with α-bromoketones under metal-free conditions. Iodine (I₂) and tert-butyl hydroperoxide (TBHP) act as catalysts to promote C–C bond cleavage, yielding N-(pyridin-2-yl)amides with high efficiency. This method avoids transition metals, aligning with green chemistry principles. For industrial scalability, continuous flow reactors optimize temperature and pressure control, achieving yields exceeding 80%.

Comparative Analysis of Alternative Routes

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its three functional groups:

  • Pyridine Ring: Undergoes electrophilic substitution at the 3- and 5-positions, though steric hindrance from the 2-amide group may limit reactivity.

  • Amide Group: Participates in hydrolysis (acidic/basic conditions), forming propanoic acid and 6-(aminomethyl)pyridin-2-amine .

  • Aminomethyl Group: Acts as a nucleophile in alkylation or acylation reactions. For instance, reaction with benzyl chloride forms N-benzyl derivatives, enhancing lipophilicity .

A notable application is its role as a precursor in synthesizing TRPV1 antagonists. In , N-benzyl phenylsulfonamide derivatives of propanamide exhibited nanomolar affinity for TRPV1 receptors, with compound 12 S achieving a Kᵢ of 0.54 nM. Docking studies revealed that hydrophobic interactions between the benzyl group and TRPV1’s Leu547/Thr550 pockets enhance binding .

DerivativeTargetKᵢ (nM)Biological Effect
12 S TRPV10.54Analgesia (formalin model)
N/AProteasesN/AHypothesized inhibition

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s scaffold is integral to designing TRPV1 antagonists, kinase inhibitors, and antimicrobial agents. Its synthetic flexibility allows incorporation into larger pharmacophores, as seen in .

Material Science

The pyridine-amide structure stabilizes metal-organic frameworks (MOFs), with potential uses in gas storage or catalysis. Hydrogen bonding between amide groups enhances crystalline lattice stability.

Scalability Challenges

While flow reactors improve yield, the aminomethyl group’s susceptibility to oxidation necessitates inert atmospheres during synthesis. Advances in protective group strategies (e.g., Boc protection) mitigate this issue.

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